3,5-ジブロモ-4-メチル安息香酸

説明

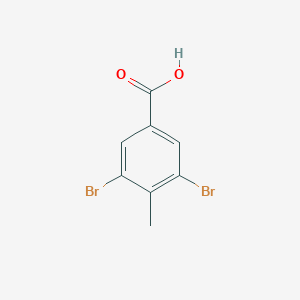

3,5-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its white to off-white solid form and is used in various chemical synthesis processes .

科学的研究の応用

Introduction to 3,5-Dibromo-4-methylbenzoic Acid

3,5-Dibromo-4-methylbenzoic acid is a brominated aromatic compound with the molecular formula and a CAS number of 67973-32-4. This compound has garnered attention in various fields of chemical research due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

3,5-Dibromo-4-methylbenzoic acid serves as an important intermediate in organic synthesis. Its bromine substituents make it a versatile building block for the synthesis of more complex organic molecules. The presence of the carboxylic acid functional group allows for further chemical modifications, including esterification and amidation reactions .

Pharmaceutical Research

Recent studies have highlighted the potential of 3,5-Dibromo-4-methylbenzoic acid in pharmaceutical applications, particularly as a precursor for developing thyroid hormone receptor antagonists. For instance, analogs of this compound have been synthesized and tested for their ability to inhibit thyroid hormone receptor activity, suggesting its utility in treating conditions related to thyroid hormone excess .

Environmental Chemistry

In environmental chemistry, compounds like 3,5-Dibromo-4-methylbenzoic acid are studied for their degradation pathways and potential environmental impacts. Research indicates that its brominated structure may influence its biodegradation rates and interactions with biological systems .

Material Science

The compound can also be utilized in material science as a precursor in the synthesis of novel polymers or materials with specific properties due to its unique brominated structure. The incorporation of bromine into polymer matrices can enhance flame retardancy and thermal stability .

Case Study 1: Synthesis of Thyroid Hormone Receptor Antagonists

In a study published by the Journal of Endocrinology, researchers utilized 3,5-Dibromo-4-methylbenzoic acid to develop thyroid hormone receptor antagonists. The study demonstrated that derivatives of this compound could effectively inhibit receptor activity, providing insights into potential therapeutic applications for managing thyroid-related disorders .

Case Study 2: Dehalogenation Reactions

A recent investigation into the enzymatic dehalogenation of brominated compounds highlighted the efficiency of certain enzymes in processing 3,5-Dibromo-4-methylbenzoic acid. The study found that specific bacterial strains could utilize this compound as a substrate, leading to insights into bioremediation strategies for halogenated pollutants .

Case Study 3: Environmental Impact Assessment

Research assessing the environmental impact of brominated compounds included studies on 3,5-Dibromo-4-methylbenzoic acid's degradation pathways in aquatic environments. Findings indicated that while the compound is relatively stable, it undergoes transformation through microbial activity, raising considerations for its ecological footprint .

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

The mode of action of 3,5-Dibromo-4-methylbenzoic acid involves interactions with its targets, leading to changes in their function. For instance, it may bind to a protein, altering its structure and subsequently its function

Biochemical Pathways

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body . For instance, the compound should be stored in a dry room at normal temperature for optimal stability .

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methylbenzoic acid can be synthesized through a multi-step process starting from 4’-methylacetophenone. The synthetic route involves the following steps :

Oxidation: The methyl group is oxidized to a carboxylic acid group using an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

In industrial settings, the production of 3,5-Dibromo-4-methylbenzoic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

化学反応の分析

Types of Reactions

3,5-Dibromo-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids are used under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

類似化合物との比較

Similar Compounds

- 2,4-Dibromo-6-methylbenzoic acid

- 2,6-Dibromo-4-methylbenzoic acid

- 2,5-Dibromo-4-methylbenzoic acid

Uniqueness

3,5-Dibromo-4-methylbenzoic acid is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis .

生物活性

3,5-Dibromo-4-methylbenzoic acid (DBMBA), a brominated aromatic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8Br2O2

- Molecular Weight : 307.97 g/mol

- CAS Number : 74896-66-5

- Synonyms : Methyl 3,5-dibromo-4-methylbenzoate, 3,5-dibromo-p-toluic acid methyl ester

Antimicrobial Activity

DBMBA has shown promising antimicrobial properties. In a study evaluating its effects against various bacterial strains, it demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Research has indicated that DBMBA exhibits cytotoxic effects on cancer cell lines. A notable study reported that DBMBA induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cell death .

Enzyme Inhibition

DBMBA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit human urate anion transporter 1 (hURAT1), which is relevant for conditions such as gout and hyperuricemia. This inhibition suggests a potential therapeutic role in managing these conditions without significant drug-drug interactions with cytochrome P450 enzymes .

The mechanisms underlying the biological activities of DBMBA are multifaceted:

- Reactive Oxygen Species (ROS) Generation : DBMBA can induce oxidative stress in cells, leading to increased ROS production, which contributes to its anticancer effects.

- Apoptosis Induction : The compound activates apoptotic pathways by modulating the expression of Bcl-2 family proteins, thereby promoting cell death in cancerous cells.

- Enzyme Interaction : By binding to specific enzymes like hURAT1, DBMBA alters metabolic processes that can be beneficial in treating metabolic disorders.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of DBMBA against various pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that DBMBA had a higher efficacy compared to common antibiotics like ampicillin and tetracycline, suggesting its potential as an alternative treatment option .

Clinical Implications in Gout Treatment

In a clinical setting, compounds similar to DBMBA have been tested for their ability to lower serum uric acid levels in patients with gout. A study highlighted that patients treated with hURAT1 inhibitors experienced significant reductions in uric acid levels, which could be extrapolated to suggest similar outcomes for DBMBA .

Data Table: Biological Activities of 3,5-Dibromo-4-methylbenzoic Acid

特性

IUPAC Name |

3,5-dibromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBUASMFSRONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350004 | |

| Record name | 3,5-dibromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-32-4 | |

| Record name | 3,5-Dibromo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。